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molecular formula C8H4FNO2S B8347523 5-(2-Fluorophenyl)[1,3,4]oxathiazolin-2-one

5-(2-Fluorophenyl)[1,3,4]oxathiazolin-2-one

Cat. No. B8347523
M. Wt: 197.19 g/mol
InChI Key: MALIXGVPRFDENH-UHFFFAOYSA-N
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Patent
US05780393

Procedure details

A solution of 5-(2-fluorophenyl)[1,3,4]oxathiazolin-2-one (1.97 g, 10 mmol) and ethyl propiolate (1.96 g, 20 mmol) in p-xylene is heated at reflux temperature for 48 h, treated with a further portion of ethyl propionate, heated at reflux temperature for another 48 h, and distilled to remove the solvent. The resultant residue is purified by flash column chromatography (silica gel, toluene) to give ethyl 3-(2-fluorophenyl)isothiazole-5-carboxylate (1.0 g, 40%) as yellow crystals, mp 53°-54° C., plus ethyl 3-(2-fluorophenyl)isothiazole-4-carboxylate (0.8 g, 32%) as a yellow oil.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1O[C:11](=O)[S:10][N:9]=1.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[C:15]#[CH:16].[C:21]([O:25][CH2:26][CH3:27])(=[O:24])[CH2:22]C>CC1C=CC(C)=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:16]=[C:15]([C:14]([O:18][CH2:19][CH3:20])=[O:17])[S:10][N:9]=1.[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:22]([C:21]([O:25][CH2:26][CH3:27])=[O:24])=[CH:11][S:10][N:9]=1

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=NSC(O1)=O
Name
Quantity
1.96 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for another 48 h
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resultant residue is purified by flash column chromatography (silica gel, toluene)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=NSC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=NSC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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